1-Cyclohexylcyclopropan-1-amine

Description

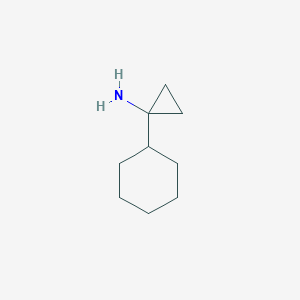

Structure

3D Structure

Properties

IUPAC Name |

1-cyclohexylcyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N/c10-9(6-7-9)8-4-2-1-3-5-8/h8H,1-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXCXNQLYGHWDNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2(CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00651011 | |

| Record name | 1-Cyclohexylcyclopropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

388095-20-3 | |

| Record name | 1-Cyclohexylcyclopropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-cyclohexylcyclopropyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Cyclohexylcyclopropan-1-amine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Cyclohexylcyclopropylamine Scaffold

1-Cyclohexylcyclopropan-1-amine represents a unique chemical entity at the confluence of two structurally significant motifs in medicinal chemistry: the bulky, lipophilic cyclohexyl group and the conformationally constrained, reactive cyclopropylamine core. While specific literature on this exact molecule is sparse, its constituent parts are well-studied, offering a strong foundation for understanding its potential and applications. The cyclopropylamine moiety is a key pharmacophore in a range of therapeutics, including monoamine oxidase (MAO) inhibitors and certain antibiotics like ciprofloxacin. The strained three-membered ring imparts unique electronic and conformational properties, often enhancing binding affinity and metabolic stability.[1][2] The addition of a cyclohexyl group introduces significant lipophilicity, which can profoundly influence a molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). This guide will provide a comprehensive technical overview of 1-Cyclohexylcyclopropan-1-amine, extrapolating from established principles of cyclopropylamine and cyclohexylamine chemistry to offer insights into its synthesis, chemical behavior, and potential in drug discovery.

Physicochemical Properties

Predicting the precise physicochemical properties of 1-Cyclohexylcyclopropan-1-amine requires empirical measurement. However, we can estimate its key characteristics based on its structure and data from analogous compounds.

| Property | Estimated Value | Rationale & References |

| Molecular Formula | C₉H₁₇N | Derived from the chemical structure. |

| Molecular Weight | 139.24 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow liquid | Typical for small molecule amines.[2][3] |

| Boiling Point | ~180-200 °C | Extrapolated from similar sized amines. |

| Solubility | Miscible with common organic solvents. Limited solubility in water. | The amine group provides some polarity, but the cyclohexyl ring dominates, imparting hydrophobic character. |

| pKa (of conjugate acid) | ~9-10 | Similar to other primary amines, indicating basicity. |

Chemical Structure

Caption: Chemical structure of 1-Cyclohexylcyclopropan-1-amine.

Synthesis Methodologies

The synthesis of 1-substituted cyclopropylamines can be approached through several established synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and stereochemical considerations. Two prominent and adaptable methods are the Kulinkovich-Szymoniak reaction and the Curtius rearrangement.[4][5][6]

Kulinkovich-Szymoniak Reaction

This method is a powerful tool for the synthesis of primary cyclopropylamines from nitriles.[4][7] It involves the reaction of a nitrile with a Grignard reagent in the presence of a titanium(IV) alkoxide.[8]

Reaction Scheme:

Cyclohexanecarbonitrile + Ethylmagnesium bromide --- (Ti(O-iPr)₄) ---> 1-Cyclohexylcyclopropan-1-amine

Causality Behind Experimental Choices:

-

Grignard Reagent: Ethylmagnesium bromide is commonly used as it provides the two-carbon unit that forms the cyclopropane ring with the nitrile carbon.

-

Titanium Catalyst: Titanium(IV) isopropoxide is crucial for the formation of a titanacyclopropane intermediate, which is the key reactive species that adds to the nitrile.[7]

-

Lewis Acid Workup: A subsequent workup with a Lewis acid is often necessary to efficiently convert the intermediate azatitanacycle to the final cyclopropylamine.[4]

Experimental Protocol (Hypothetical):

-

To a solution of cyclohexanecarbonitrile (1.0 eq) in anhydrous diethyl ether under an inert atmosphere (e.g., argon), add titanium(IV) isopropoxide (1.1 eq).

-

Cool the mixture to 0 °C and slowly add a solution of ethylmagnesium bromide (2.2 eq) in diethyl ether, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of a Lewis acid solution (e.g., BF₃·OEt₂).

-

Stir for an additional 1-2 hours at room temperature.

-

Perform an aqueous workup with a basic solution (e.g., 1 M NaOH) to precipitate titanium salts.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to yield 1-cyclohexylcyclopropan-1-amine.

Sources

- 1. longdom.org [longdom.org]

- 2. longdom.org [longdom.org]

- 3. Page loading... [wap.guidechem.com]

- 4. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]

- 5. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Kulinkovich Cyclopropanation - Wordpress [reagents.acsgcipr.org]

- 8. Kulinkovich Reaction [organic-chemistry.org]

An In-depth Technical Guide to the Physicochemical Characteristics of 1-Cyclohexylcyclopropan-1-amine

Abstract

1-Cyclohexylcyclopropan-1-amine is a saturated heterocyclic amine whose physicochemical properties are not widely documented in publicly available literature. This guide serves as a comprehensive technical resource, providing a scientifically grounded profile of this compound. Given the absence of extensive empirical data, this document combines theoretical predictions derived from its chemical structure with detailed, field-proven experimental protocols for empirical validation. We will explore its chemical identity, predict its core physicochemical parameters such as acid dissociation constant (pKa) and lipophilicity (LogP), and outline robust methodologies for their determination. This synthesis of predictive analysis and practical experimental design provides researchers with the foundational knowledge required to effectively utilize, characterize, and develop applications for this novel chemical entity.

Chemical Identity and Structural Analysis

The foundational step in characterizing any chemical compound is to establish its precise chemical identity. 1-Cyclohexylcyclopropan-1-amine is a primary amine featuring a cyclopropyl ring directly substituted with a cyclohexyl group and an amino group at the C1 position.

Key Identifiers:

-

IUPAC Name: 1-Cyclohexylcyclopropan-1-amine

-

Molecular Formula: C₉H₁₉N

-

Molecular Weight: 141.26 g/mol

-

CAS Number: Not assigned or not publicly available.

-

Canonical SMILES: C1CCC(CC1)C2(CC2)N

-

InChI Key: Derivable upon synthesis and characterization.

The structure combines a bulky, non-polar cyclohexyl moiety with a strained, also non-polar, cyclopropyl ring. The sole polar and reactive center is the primary amine group (-NH₂), which is expected to dominate the compound's acid-base chemistry and aqueous solubility.

Caption: 2D structure of 1-Cyclohexylcyclopropan-1-amine.

Predicted Physicochemical Properties

The following properties are predicted based on structural analogy and established chemical principles. They provide a baseline for experimental design and hypothesis testing.

| Property | Predicted Value | Rationale & Scientific Insights |

| pKa (Conjugate Acid) | ~9.3 - 9.8 | The pKa of the parent cyclopropylamine is ~9.1[1][2][3]. The cyclohexyl group is a weak electron-donating group (inductive effect), which slightly increases the electron density on the nitrogen atom. This enhanced basicity makes the lone pair more available for protonation, resulting in a slightly higher pKa for its conjugate acid compared to the unsubstituted amine. |

| logP (Octanol-Water) | 2.5 - 3.5 | The molecule is dominated by lipophilic hydrocarbon structures (cyclohexyl and cyclopropyl rings). A structurally similar compound, cyclohexyl-n-propyl-amine, has a calculated logP of 2.319[4]. Due to the rigid cyclopropyl ring, our target compound may be slightly more lipophilic. This value indicates poor aqueous solubility and high partitioning into lipid membranes. |

| Aqueous Solubility | Sparingly Soluble | The high predicted logP and the large non-polar surface area (C9) relative to a single small polar amine group suggest very limited solubility in water. It will be significantly more soluble in non-polar organic solvents (e.g., hexanes, ethyl acetate) and polar aprotic solvents (e.g., THF, DCM). |

| Boiling Point | 180 - 200 °C | Estimated based on its molecular weight and comparison with similar amines. The primary amine allows for hydrogen bonding, which will elevate its boiling point relative to a non-polar alkane of similar mass. |

| Appearance | Colorless to Pale Yellow Liquid | Most simple alkylamines are liquids at room temperature with a characteristic amine (ammonia-like) odor[2]. |

Authoritative Experimental Protocols

To move from prediction to empirical fact, rigorous and validated experimental protocols are necessary. The following sections detail the methodologies for synthesizing the compound and determining its key physicochemical properties.

Proposed Synthesis Pathway

Caption: Proposed synthesis via modified Kulinkovich reaction.

Step-by-Step Methodology:

-

Reactor Setup: Under an inert atmosphere (Nitrogen or Argon), charge a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and addition funnel with cyclohexanecarbonitrile and anhydrous Tetrahydrofuran (THF).

-

Catalyst Addition: Cool the solution to 0°C in an ice bath. Add Titanium(IV) isopropoxide to the stirred solution.

-

Grignard Addition: Add ethylmagnesium bromide dropwise via the addition funnel, maintaining the internal temperature below 5°C. The formation of a colored titanacyclopropane intermediate is expected.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

-

Quenching & Workup: Carefully quench the reaction by slow addition of 1M aqueous HCl at 0°C. Basify the aqueous layer with 4M NaOH until pH > 12.

-

Extraction: Extract the aqueous layer three times with diethyl ether or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Protocol for pKa Determination by Potentiometric Titration

This protocol is a self-validating system for accurately determining the pKa of the amine's conjugate acid.[6][7][8]

Principle: The compound, a weak base, is first fully protonated with a strong acid. It is then titrated with a standardized strong base (e.g., NaOH). The pH is monitored throughout the titration, and the pKa is equal to the pH at the half-equivalence point.

Materials & Equipment:

-

Calibrated pH meter with a combination glass electrode

-

Automatic titrator or manual burette (Class A)

-

Magnetic stirrer and stir bar

-

Standardized 0.1 M HCl and 0.1 M NaOH solutions (carbonate-free)

-

0.15 M KCl solution (to maintain constant ionic strength)

-

Nitrogen gas source

Procedure:

-

System Calibration: Calibrate the pH meter using at least two, preferably three, standard buffers (e.g., pH 4.01, 7.00, 10.01) at the experimental temperature (e.g., 25°C).[6]

-

Sample Preparation: Accurately weigh a sample of 1-Cyclohexylcyclopropan-1-amine and dissolve it in a known volume of deionized water (or a water/co-solvent mixture if solubility is low) to a final concentration of approximately 1-10 mM. Add KCl to a final concentration of 0.15 M.[8]

-

Initial Acidification: Add a known excess of 0.1 M HCl to the sample solution to ensure the amine is fully protonated (e.g., titrate down to pH ~2).

-

Inert Atmosphere: Purge the solution with nitrogen for 5-10 minutes to remove dissolved CO₂, which can interfere with the titration, and maintain a nitrogen blanket over the solution during the titration.[6][8]

-

Titration: Titrate the solution with the standardized 0.1 M NaOH solution, adding small, precise increments (e.g., 0.05-0.1 mL). Record the pH after each addition, allowing the reading to stabilize.

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of NaOH added (x-axis).

-

Determine the equivalence point (V_eq), which is the point of maximum slope on the curve (inflection point). This can be found using the first or second derivative of the titration curve.

-

The half-equivalence point is V_eq / 2.

-

The pKa is the pH value on the titration curve corresponding to the volume at the half-equivalence point.[7]

-

Protocol for Solubility & LogP Determination (OECD 107 Shake-Flask Method)

This protocol outlines the standard "shake-flask" method for determining both water solubility and the n-octanol/water partition coefficient (LogP).[9][10]

Principle: A small amount of the solute is dissolved in a two-phase system of n-octanol and water. The system is mixed until equilibrium is reached, the phases are separated, and the concentration of the solute in each phase is determined analytically.

Procedure:

-

Pre-saturation of Solvents: Prepare water saturated with n-octanol and n-octanol saturated with water by stirring them together for 24 hours and then allowing them to separate for another 24 hours.

-

pH Control: For an amine, the measurement must be performed on the non-ionized (free base) form. Use a buffer for the aqueous phase with a pH at least 2 units above the predicted pKa (e.g., pH 11.5-12).[10]

-

Test Preparation: In a series of suitable containers (e.g., centrifuge tubes with screw caps), add known volumes of the pre-saturated n-octanol and pre-saturated buffered water. Add a known amount of 1-Cyclohexylcyclopropan-1-amine. The amount should be chosen to be within the analytical detection limits but not to exceed the saturation limit in either phase.

-

Equilibration: Agitate the containers at a constant temperature (e.g., 25°C) until equilibrium is reached. A preliminary test should determine the necessary time (typically 24 hours is sufficient). Avoid vigorous shaking that can cause emulsification.[10]

-

Phase Separation: Separate the phases by centrifugation. This is critical to prevent micro-emulsions from affecting the concentration measurements.[10]

-

Analysis: Carefully withdraw an aliquot from each phase (aqueous and octanol). Determine the concentration of the amine in each phase using a suitable, validated analytical method (e.g., GC-MS or HPLC-UV).

-

Calculation:

-

Water Solubility: The concentration in the aqueous phase represents the water solubility at that temperature and pH.

-

LogP: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this ratio:

-

P = C_octanol / C_aqueous

-

logP = log₁₀(P)

-

-

Conclusion

While 1-Cyclohexylcyclopropan-1-amine remains a compound with limited published data, its physicochemical profile can be reliably predicted from its constituent structural motifs. The molecule is a moderately basic (predicted pKa ~9.3-9.8), highly lipophilic (predicted logP ~2.5-3.5) amine with poor anticipated aqueous solubility. These characteristics are critical for anticipating its behavior in both chemical and biological systems, from reaction kinetics to pharmacokinetic properties like membrane permeability and absorption. The authoritative protocols provided in this guide offer a clear and robust pathway for the empirical validation of these predicted values, enabling researchers to build a foundation of high-quality data for future research and development endeavors.

References

-

Protocol for Determining pKa Using Potentiometric Titration . Creative Bioarray. Available at: [Link]

-

Synthetic Methods towards 1-Substituted Cyclopropylamines . University of Toronto T-Space Repository. Available at: [Link]

-

Cyclopropylamine . ChemBK. Available at: [Link]

-

Simple Method for the Estimation of pKa of Amines . Croatica Chemica Acta. Available at: [Link]

-

Development of Methods for the Determination of pKa Values . PMC (PubMed Central). Available at: [Link]

-

Simple Method for the Estimation of pKa of Amines . ResearchGate. Available at: [Link]

-

Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models . MDPI. Available at: [Link]

-

High-accuracy water solubility determination using logK . KREATiS. Available at: [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA) . ECETOC. Available at: [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry . DergiPark. Available at: [Link]

-

Synthesis of cyclopropylamines from cyclopropanols and amines . ResearchGate. Available at: [Link]

-

A.8. PARTITION COEFFICIENT (Shake Flask Method) . European Commission. Available at: [Link]

-

How to Estimate the pKa Values Using the pKa Table . Organic Chemistry Tutor. Available at: [Link]

-

Potentiometric Titration of an Unknown Weak Acid . University of Missouri–St. Louis. Available at: [Link]

-

OECD GUIDELINES FOR THE TESTING OF CHEMICALS, Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method . OECD. Available at: [Link]

-

Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity . University of Regina Scholaris. Available at: [Link]

-

Advances in the Synthesis of Cyclopropylamines . PubMed. Available at: [Link]

-

Solubility testing in accordance with the OECD 105 . FILAB. Available at: [Link]

-

Test No. 105: Water Solubility . OECD. Available at: [Link]

-

Cyclopropylamine . PubChem. Available at: [Link]

-

Synthesis of cyclopropanes . Organic Chemistry Portal. Available at: [Link]

-

Cyclopropanes and cyclopropenes: synthesis and applications . Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Chemical Properties of cyclohexyl-n-propyl-amine . Cheméo. Available at: [Link]

Sources

- 1. Cyclopropylamine CAS#: 765-30-0 [m.chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. 765-30-0 CAS MSDS (Cyclopropylamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. cyclohexyl-n-propyl-amine - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Advances in the Synthesis of Cyclopropylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. api.kreatis.eu [api.kreatis.eu]

- 10. enfo.hu [enfo.hu]

An In-depth Technical Guide to 1-Cyclohexylcyclopropan-1-amine: Synthesis, Properties, and Applications

A comprehensive exploration of 1-Cyclohexylcyclopropan-1-amine, a novel primary amine with significant potential in medicinal chemistry and materials science. This guide details its chemical identity, synthesis pathways, and prospective applications for researchers, scientists, and professionals in drug development.

Core Identifiers and Physicochemical Properties

While a specific CAS number for 1-Cyclohexylcyclopropan-1-amine is not yet identified, we can define its core identifiers and predict its fundamental properties based on its molecular structure.

| Identifier | Value | Source |

| IUPAC Name | 1-Cyclohexylcyclopropan-1-amine | N/A |

| Molecular Formula | C₉H₁₇N | N/A |

| Molecular Weight | 139.24 g/mol | N/A |

| Canonical SMILES | C1CCC(CC1)C2(CC2)N | N/A |

| InChI Key | (Predicted) | N/A |

This table presents the fundamental identifiers for 1-Cyclohexylcyclopropan-1-amine. The IUPAC name and molecular formula are derived from its structure. The molecular weight is calculated from the atomic weights of its constituent elements.

Synthesis and Manufacturing

The synthesis of 1-Cyclohexylcyclopropan-1-amine can be approached through several established synthetic routes for the formation of primary amines, particularly from an alcohol precursor. The most direct and logical pathway commences with the known compound, 1-Cyclohexylcyclopropan-1-ol (CAS: 112650-62-1).

Retrosynthetic Analysis

A retrosynthetic approach to 1-Cyclohexylcyclopropan-1-amine identifies the corresponding alcohol, 1-Cyclohexylcyclopropan-1-ol, as a key intermediate. This alcohol can be synthesized via a Grignard reaction between a cyclohexyl magnesium halide and cyclopropanecarboxaldehyde, or through the reaction of a cyclopropyl magnesium halide with cyclohexanone.

Caption: Retrosynthetic pathway for 1-Cyclohexylcyclopropan-1-amine.

Recommended Synthesis Protocol: From 1-Cyclohexylcyclopropan-1-ol

The conversion of the tertiary alcohol, 1-Cyclohexylcyclopropan-1-ol, to the primary amine, 1-Cyclohexylcyclopropan-1-amine, can be achieved through a variety of methods. A common and effective approach involves a two-step process: conversion of the alcohol to an azide, followed by reduction.

Step 1: Azide Formation (Nucleophilic Substitution)

This step involves the activation of the hydroxyl group followed by substitution with an azide nucleophile.

-

Reagents: 1-Cyclohexylcyclopropan-1-ol, Diphenylphosphoryl azide (DPPA), and a non-nucleophilic base such as 1,8-Diazabicycloundec-7-ene (DBU).

-

Solvent: A polar aprotic solvent like Tetrahydrofuran (THF).

-

Procedure:

-

Dissolve 1-Cyclohexylcyclopropan-1-ol in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add DBU dropwise to the solution.

-

Slowly add DPPA to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-azido-1-cyclohexylcyclopropane.

-

Step 2: Reduction of the Azide to the Amine

The azide intermediate is then reduced to the desired primary amine.

-

Reagents: Crude 1-azido-1-cyclohexylcyclopropane, Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ gas with a Palladium on carbon catalyst).

-

Solvent: Anhydrous diethyl ether or THF for LiAlH₄ reduction; Ethanol or methanol for catalytic hydrogenation.

-

Procedure (using LiAlH₄):

-

In a separate flask under an inert atmosphere, prepare a suspension of LiAlH₄ in anhydrous diethyl ether or THF and cool to 0 °C.

-

Dissolve the crude azide in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction to stir at room temperature for 4-8 hours.

-

Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

-

Filter the resulting aluminum salts and wash thoroughly with diethyl ether.

-

Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-Cyclohexylcyclopropan-1-amine.

-

Purify the crude product by distillation or column chromatography.

-

An In-Depth Technical Guide to the Spectral Analysis of 1-Cyclohexylcyclopropan-1-amine

Introduction

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. 1-Cyclohexylcyclopropan-1-amine, a molecule incorporating a bulky lipophilic cyclohexyl group and a strained, conformationally rigid cyclopropyl moiety directly attached to a primary amine, presents a unique spectroscopic challenge. This guide provides an in-depth, predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. More than a simple listing of expected values, this document explains the underlying principles and experimental considerations, empowering scientists to interpret and predict the spectral characteristics of this and structurally related molecules. Our approach is grounded in established spectroscopic principles, providing a robust framework for structural verification.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of 1-Cyclohexylcyclopropan-1-amine are rich with information, stemming from the distinct chemical environments of the protons and carbons in the cyclohexyl and cyclopropyl rings, as well as the influence of the primary amine group.

Methodology for NMR Sample Preparation and Analysis

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural interpretation. The following workflow ensures reproducibility and minimizes artifacts.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is predicted to show a complex set of signals, particularly in the aliphatic region, due to the overlapping resonances of the cyclohexyl protons and the unique chemical shifts of the cyclopropyl protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale for Prediction |

| NH₂ | ~1.1 - 2.0 (broad) | Singlet (broad) | N/A | The chemical shift of amine protons is highly variable and depends on concentration, solvent, and temperature. The signal is often broad due to quadrupole broadening and exchange with trace amounts of water. |

| Cyclohexyl-H (axial & equatorial) | ~1.0 - 1.9 | Multiplets (overlapping) | ~2-13 Hz | The ten protons on the C2-C6 positions of the cyclohexane ring will appear as a complex series of overlapping multiplets. Axial and equatorial protons on the same carbon are diastereotopic and will have different chemical shifts and coupling constants. |

| Cyclohexyl-H1 (methine) | ~1.0 - 1.3 | Multiplet | ~3-11 Hz | This proton is adjacent to the cyclopropyl group and will be a complex multiplet due to coupling with the adjacent axial and equatorial protons on the cyclohexane ring. |

| Cyclopropyl-H (methine) | ~1.8 - 2.2 | Multiplet | ~4-9 Hz | This proton is deshielded due to its attachment to the carbon bearing the amine group. It will be split by the adjacent cyclopropyl protons. |

| Cyclopropyl-H (CH₂) | ~0.3 - 0.8 | Multiplets | cis: ~6-9 Hz, trans: ~4-7 Hz, geminal: ~4-9 Hz | The cyclopropyl ring protons experience significant shielding due to the ring current effect, causing them to appear at unusually high field (low ppm). The two sets of methylene protons are diastereotopic and will have distinct chemical shifts and complex splitting patterns due to geminal, cis-, and trans-coupling. |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide a clear count of the number of unique carbon environments.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C-N (Cyclopropyl) | ~45 - 55 | The carbon atom directly attached to the nitrogen is significantly deshielded. |

| CH (Cyclohexyl) | ~40 - 50 | The methine carbon of the cyclohexyl ring is deshielded relative to the methylene carbons. |

| CH₂ (Cyclohexyl) | ~25 - 35 | The methylene carbons of the cyclohexane ring appear in the typical aliphatic region. Due to the chair conformation, C2/C6 and C3/C5 may be equivalent, while C4 could be distinct. |

| CH₂ (Cyclopropyl) | ~5 - 15 | The cyclopropyl methylene carbons are highly shielded due to the unique hybridization and ring strain, appearing at a high field. |

Predicted Infrared (IR) Spectroscopy

Infrared spectroscopy is a rapid and effective method for identifying key functional groups. For 1-Cyclohexylcyclopropan-1-amine, the most diagnostic signals will arise from the primary amine group.

Methodology for IR Spectrum Acquisition (Attenuated Total Reflectance - ATR)

ATR is a common and convenient method for obtaining the IR spectrum of a liquid sample.

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Comments |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium | Primary amines show two distinct bands in this region.[1][2][3] |

| C-H Stretch (aliphatic) | 2850 - 2960 | Strong | Arises from the C-H bonds of the cyclohexyl and cyclopropyl groups. |

| N-H Bend (scissoring) | 1580 - 1650 | Medium to Strong | This is a characteristic bending vibration for primary amines.[1] |

| C-H Bend | 1440 - 1470 | Medium | Methylene scissoring vibrations from the cyclohexyl ring. |

| C-N Stretch | 1020 - 1250 | Medium to Weak | The C-N stretching vibration for aliphatic amines.[1] |

| N-H Wag | 665 - 910 | Broad, Strong | A broad absorption characteristic of primary and secondary amines.[1] |

Predicted Electron Ionization Mass Spectrometry (EI-MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its structure.

Methodology for Mass Spectrum Acquisition (GC-MS)

Gas Chromatography-Mass Spectrometry is a standard method for the analysis of volatile and semi-volatile compounds.

Predicted Fragmentation Pattern

The molecular formula of 1-Cyclohexylcyclopropan-1-amine is C₉H₁₇N, with a molecular weight of 139.24 g/mol . According to the Nitrogen Rule , a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with our compound.[4][5]

The fragmentation of cyclic amines is often dominated by α-cleavage, which is the cleavage of a bond adjacent to the nitrogen atom.[4][5]

Key Predicted Fragments:

| m/z | Proposed Fragment | Fragmentation Pathway |

| 139 | [C₉H₁₇N]⁺˙ | Molecular Ion (M⁺˙) |

| 124 | [C₈H₁₄N]⁺ | α-cleavage with loss of a methyl radical from the cyclohexyl ring (minor pathway). |

| 98 | [C₆H₁₂N]⁺ | α-cleavage with loss of the cyclopropyl radical. This is a likely and significant fragmentation pathway. |

| 83 | [C₆H₁₁]⁺ | Loss of the aminocyclopropyl group, resulting in a cyclohexyl cation. |

| 56 | [C₃H₆N]⁺ | Cleavage of the bond between the two rings, resulting in a protonated cyclopropylamine fragment. |

| 55 | [C₄H₇]⁺ | A common fragment from the cleavage of a cyclohexane ring. |

Conclusion

This guide provides a comprehensive, predictive framework for the spectral analysis of 1-Cyclohexylcyclopropan-1-amine. By understanding the fundamental principles that govern the NMR, IR, and MS characteristics of its constituent functional groups, researchers can confidently interpret experimental data to confirm the structure of this and related molecules. The provided methodologies for data acquisition and the detailed rationale behind the predicted spectral features serve as a valuable resource for scientists engaged in synthetic chemistry and drug development.

References

-

Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). Journal of Chemical Information and Modeling. [Link]

-

Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. (n.d.). Journal of Chemical Information and Modeling. [Link]

-

Amine Fragmentation in Mass Spectrometry. (2022). Chemistry LibreTexts. [Link]

-

benzenamine, N-cyclopropyl-2-nitro-5-(1-piperidinyl)- - 1H NMR Spectrum. (n.d.). SpectraBase. [Link]

-

Cyclohexylamine (C6H13N) properties. (n.d.). WebQC.org. [Link]

-

GCMS Section 6.15 - Fragmentation of Amines. (n.d.). Whitman College. [Link]

-

I need some help understanding the mass spec of dimethyl-cyclohexylamine. (2022). Reddit. [Link]

-

Infrared Spectroscopy - Amines. (n.d.). University of Calgary. [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

-

Mass Spectrometry in Structural and Stereochemical Problems. LXIV. A Study of the Fragmentation Processes of Some Cyclic Amines. (1965). Journal of the American Chemical Society. [Link]

-

Mass Spectrometry Part 8 - Fragmentation in Amines. (2023). YouTube. [Link]

-

NMR-spectroscopic analysis of mixtures: from structure to function. (n.d.). National Center for Biotechnology Information. [Link]

-

NMR spectroscopic conformational analysis of 4-methylene-cyclohexyl pivalate—The effect of sp2 hybridization. (2017). Magnetic Resonance in Chemistry. [Link]

-

Nuclear magnetic resonance spectra of cyclopropyl derivatives. (n.d.). The Journal of Organic Chemistry. [Link]

-

Spectroscopy of Amines. (2024). Chemistry LibreTexts. [Link]

-

The prediction of 1H NMR chemical shifts in organic compounds. (n.d.). Spectroscopy Europe. [Link]

-

Comparison of the cyclopropyl signals in the ¹H NMR spectra of the... (n.d.). ResearchGate. [Link]

-

Addition, Elimination, and Rearrangement Reactions of Cyclopropyl-Substituted Nitrenium Ions: A Computational and Experimental Investigation. (n.d.). ChemRxiv. [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). University of Arizona. [Link]

-

The Infrared Spectra of Amines. (n.d.). Illinois State University. [Link]

Sources

A Technical Guide to the Characterization of the Solubility Profile of 1-Cyclohexylcyclopropan-1-amine

Executive Summary

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical quality attribute that profoundly influences its bioavailability, manufacturability, and therapeutic efficacy. This guide provides a comprehensive framework for characterizing the solubility profile of 1-Cyclohexylcyclopropan-1-amine, a novel small molecule containing a primary amine. As experimental data for this specific compound is not prevalent in public literature, this document serves as a first-principles guide for researchers, scientists, and drug development professionals. We will explore the foundational physicochemical principles governing the solubility of basic compounds, present detailed, field-proven protocols for both kinetic and thermodynamic solubility determination, and discuss key factors such as pH and salt formation that can be leveraged to optimize its solubility characteristics.

Introduction: The Imperative of Solubility in Drug Development

1-Cyclohexylcyclopropan-1-amine is a unique chemical entity featuring a bulky, lipophilic cyclohexyl group, a strained cyclopropyl ring, and a basic primary amine. This combination of moieties suggests a complex physicochemical profile where solubility may be a significant hurdle in its development as a potential therapeutic agent. Poor aqueous solubility can lead to low and erratic absorption from the gastrointestinal tract, insufficient concentration at the target site, and significant challenges in developing parenteral formulations.

Therefore, a thorough and early characterization of its solubility profile is not merely a data collection exercise; it is a strategic necessity. Understanding the intrinsic solubility, the pH-dependent behavior, and the potential for solubility enhancement through salt formation allows development teams to make informed decisions, mitigate risks, and accelerate the journey from discovery to clinical application. This guide provides the theoretical grounding and practical methodologies to achieve this characterization.

Predicted Physicochemical Properties of 1-Cyclohexylcyclopropan-1-amine

In the absence of direct experimental data, we can predict key properties based on the compound's structure and data from analogous molecules. These predictions provide a crucial starting point for experimental design. The primary amine attached to the cycloalkane framework is the dominant feature governing its acid-base chemistry.

| Property | Predicted Value / Estimate | Significance in Solubility Profiling |

| Molecular Formula | C₉H₁₇N | - |

| Molecular Weight | 139.24 g/mol | Foundational for converting mass concentration (mg/mL) to molar concentration (µM). |

| pKa (Basic) | ~10.5 | The pKa is the pH at which 50% of the amine is in its protonated (ionized) form.[1][2] As an aliphatic amine, its pKa is estimated to be similar to that of cyclohexylamine (pKa ≈ 10.64)[3]. This value is critical for predicting solubility changes with pH. |

| Predicted logP | ~2.5 - 3.0 | The octanol-water partition coefficient (logP) is a measure of lipophilicity. A value in this range, estimated from similar structures like cyclohexyl-n-propyl-amine (logP ≈ 2.3)[4], suggests low intrinsic aqueous solubility for the neutral free base. |

| Chemical Structure |  | The structure combines a lipophilic cyclohexyl group with a basic amine, predicting classic pH-dependent solubility. |

Foundational Principles: pH-Dependent Solubility of Amines

The primary amine of 1-Cyclohexylcyclopropan-1-amine acts as a weak base, readily accepting a proton in acidic conditions to form a positively charged, water-soluble ammonium salt. In neutral or basic conditions, it exists predominantly as the neutral, less soluble "free base". This equilibrium is the cornerstone of its solubility profile and is described by the Henderson-Hasselbalch equation.[1][5][6]

For a weak base, the equation is: pH = pKa + log([B]/[BH+]) Where:

-

[B] is the concentration of the neutral free base.

-

[BH+] is the concentration of the protonated, ionized form.

This relationship dictates that at a pH well below the pKa (e.g., pH 2), the compound will be almost entirely in its protonated, more soluble form ([BH+]). As the pH of the solution approaches and surpasses the pKa, the equilibrium shifts towards the neutral, less soluble free base ([B]), often leading to precipitation.

Experimental Determination of Aqueous Solubility

A tiered approach is recommended for solubility assessment, starting with a high-throughput kinetic assay for initial screening, followed by a definitive thermodynamic assay for lead candidates.

Protocol 1: Kinetic Solubility Assay (High-Throughput Screening)

Causality & Purpose: This method is designed for early drug discovery when compound availability is limited.[7] It provides a rapid assessment of solubility under non-equilibrium conditions by measuring the point at which a compound, rapidly diluted from a DMSO stock solution into aqueous buffer, begins to precipitate.[8][9][10][11] This helps flag compounds with potential solubility liabilities early.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 1-Cyclohexylcyclopropan-1-amine (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).

-

Plate Preparation: Using a liquid handler, dispense a small volume (e.g., 2 µL) of the DMSO stock into the wells of a 96-well microplate.

-

Buffer Addition: Add aqueous buffer (e.g., 198 µL of phosphate-buffered saline, pH 7.4) to each well to achieve the desired final compound concentration (e.g., 100 µM) and a low final DMSO concentration (e.g., 1%).

-

Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C) for a short period (e.g., 1-2 hours) with gentle agitation.[8]

-

Precipitation Detection: Measure the turbidity (light scattering) in each well using a nephelometer or by measuring absorbance at a high wavelength (e.g., 620 nm) on a plate reader.[7][11]

-

Data Analysis: The concentration at which a significant increase in light scattering or absorbance is detected, compared to controls, is reported as the kinetic solubility.

Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)

Causality & Purpose: This is the "gold standard" method for determining the true equilibrium solubility.[12][13] It measures the maximum concentration of a substance that can be dissolved in a solvent under equilibrium conditions.[13] This data is crucial for lead optimization, pre-formulation studies, and regulatory submissions, and aligns with standards such as the OECD Guideline 105.[14][15][16][17]

Step-by-Step Methodology:

-

Sample Preparation: Add an excess amount of solid, crystalline 1-Cyclohexylcyclopropan-1-amine to a glass vial. The excess solid is critical to ensure saturation is reached.

-

Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., pH 7.4 PBS, Simulated Gastric Fluid, etc.) to the vial.

-

Equilibration: Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a sufficient duration (typically 24-48 hours) to ensure the system has reached equilibrium.[12]

-

Phase Separation: After equilibration, allow the vial to stand, then separate the undissolved solid from the saturated solution via centrifugation or filtration (using a low-binding filter, e.g., PVDF). This step must be performed carefully to avoid disturbing the equilibrium.

-

Quantification: Prepare a standard curve of the compound. Accurately dilute an aliquot of the clear supernatant and analyze its concentration using a validated analytical method, typically HPLC-UV or LC-MS/MS.[13]

-

Data Reporting: The measured concentration of the saturated supernatant is the thermodynamic solubility, typically reported in µg/mL or µM.

Modulating Solubility: pH and Salt Formation

Establishing a pH-Solubility Profile

To fully understand the compound, its thermodynamic solubility should be determined across a range of physiologically relevant pH values (e.g., pH 2, 4.5, 6.8, 7.4, and 9.0). This is achieved by repeating the shake-flask protocol with different buffered solutions. The resulting data will generate a pH-solubility curve, which for 1-Cyclohexylcyclopropan-1-amine is expected to show high solubility at low pH, with a sharp decrease as the pH approaches its pKa of ~10.5.

Salt Formation: A Primary Enhancement Strategy

For basic compounds like this amine, salt formation is the most common and effective method to increase aqueous solubility and dissolution rate.[18][19] The process involves reacting the basic free form of the drug with an acid to create an ionic salt complex.[20] This salt form will more readily dissociate in water, leading to a higher concentration of the soluble, protonated drug species.[21][22]

Strategic Considerations:

-

Counter-ion Selection: The choice of the acid (counter-ion) is critical. Common choices for basic drugs include hydrochloride (HCl), sulfate, mesylate, and tartrate. Each salt form will have unique physicochemical properties, including solubility, stability, and hygroscopicity.

-

Common Ion Effect: It is important to consider the environment of dissolution. For example, the solubility of a hydrochloride salt may be suppressed in the high chloride environment of the stomach due to the common ion effect.[18]

-

Screening: A salt screening study is often performed where the free base is reacted with a library of pharmaceutically acceptable acids. The resulting solid forms are then characterized to identify a salt with optimal properties for development.

Conclusion and Future Directions

The solubility profile of 1-Cyclohexylcyclopropan-1-amine, while not publicly documented, can be systematically and robustly characterized. The foundational principles of its pH-dependent behavior, governed by its basic amine functionality, provide a clear hypothesis for its solubility profile: high solubility in acidic environments and low intrinsic solubility of the free base.

The immediate next step for any research program involving this molecule is the experimental execution of the kinetic and thermodynamic protocols outlined herein. A full pH-solubility profile should be established. If the intrinsic or pH 7.4 solubility is found to be low (e.g., <10 µg/mL), a comprehensive salt formation screening study should be initiated to identify a crystalline salt form with improved properties. This systematic approach will provide the critical data needed to assess the developability of 1-Cyclohexylcyclopropan-1-amine and enable rational formulation design.

References

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility? Retrieved from [Link]

-

Dr.Oracle. (2025). What is the significance of different salt forms of medications, specifically regarding their pharmaceutical formulation? Retrieved from [Link]

-

OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from [Link]

-

OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from [Link]

-

Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from [Link]

-

Pharmaceutical Journal. (n.d.). Pharmaceutical salts: a formulation trick or a clinical conundrum? Retrieved from [Link]

-

Analytice. (n.d.). OECD 105 - Water Solubility Test at 20°C. Retrieved from [Link]

-

Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. Retrieved from [Link]

-

Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Retrieved from [Link]

-

Phytosafe. (n.d.). OECD 105. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

-

PubMed. (n.d.). In vitro solubility assays in drug discovery. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Aqueous Solubility Assays. Retrieved from [Link]

-

Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Retrieved from [Link]

-

Pharmatech - Rx. (2024). Henderson Hasselbalch Equation. Retrieved from [Link]

-

YouTube. (2024). The Henderson-Hasselbalch Equation and pKa. Retrieved from [Link]

-

Scribd. (n.d.). Applications of The Henderson Hasselbalch Equation. Retrieved from [Link]

-

PharmaXChange.info. (2014). Applications and Example Problems Using Henderson–Hasselbalch Equation. Retrieved from [Link]

-

PubChem. (n.d.). 1-Cyclohexylpropan-1-amine. Retrieved from [Link]

-

PubChem. (n.d.). 1-Cyclohexylpropan-2-amine. Retrieved from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of cyclohexyl-n-propyl-amine. Retrieved from [Link]

-

Wikipedia. (n.d.). Cyclohexylamine. Retrieved from [Link]

Sources

- 1. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]

- 2. m.youtube.com [m.youtube.com]

- 3. Cyclohexylamine - Wikipedia [en.wikipedia.org]

- 4. cyclohexyl-n-propyl-amine - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Henderson Hasselbalch Equation [pharmatech-rx.com]

- 6. scribd.com [scribd.com]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 9. enamine.net [enamine.net]

- 10. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 11. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. evotec.com [evotec.com]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

- 16. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 17. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 18. rjpdft.com [rjpdft.com]

- 19. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. bjcardio.co.uk [bjcardio.co.uk]

- 21. researchgate.net [researchgate.net]

- 22. droracle.ai [droracle.ai]

An In-Depth Technical Guide to the Stability and Storage of 1-Cyclohexylcyclopropan-1-amine

Abstract: 1-Cyclohexylcyclopropan-1-amine is a primary amine featuring a unique combination of a bulky cyclohexyl group and a strained cyclopropyl moiety. As with many specialized research chemicals, its utility in synthetic chemistry and drug development is directly contingent on its purity and integrity. However, specific stability data for this compound is not extensively documented in publicly available literature. This guide, therefore, serves as a comprehensive technical resource for researchers, synthesizing data from structurally related cyclic and primary amines to establish best practices for storage and handling. We will explore the compound's inherent chemical liabilities, postulate its degradation pathways, and provide detailed, field-proven protocols for its long-term storage, safe handling, and stability assessment. The core objective is to provide researchers with the necessary framework to ensure the compound's quality, leading to reliable and reproducible experimental outcomes.

Physicochemical Properties and Inherent Hazards

Understanding the fundamental properties of 1-Cyclohexylcyclopropan-1-amine is the first step in developing appropriate handling strategies. The molecule's structure—a primary amine attached to a tertiary carbon that bridges a cyclohexyl and a cyclopropyl ring—dictates its reactivity and hazard profile.

Chemical Identity

-

IUPAC Name: 1-Cyclohexylcyclopropan-1-amine

-

Molecular Formula: C₉H₁₇N

-

Molecular Weight: 139.24 g/mol

-

CAS Number: Not broadly available, indicating its status as a specialized research chemical.

-

Structure: (A representative image would be placed here in a full document)

Physicochemical Data (Inferred from Analogs)

Direct, verified data for 1-Cyclohexylcyclopropan-1-amine is scarce. The following table summarizes key properties derived from a close structural analog, 1-Cyclohexylpropan-1-amine, to provide a reasonable estimation for handling and safety considerations.[1]

| Property | Value (for 1-Cyclohexylpropan-1-amine) | Causality and Implication |

| Appearance | Colorless to yellow liquid | The amine functionality can be prone to oxidation, which often results in a color change to yellow or brown. |

| Odor | Amine-like, fishy | Typical for volatile, low molecular weight amines.[2] This serves as an immediate indicator of exposure. |

| Boiling Point | 134 °C (273 °F) | Indicates moderate volatility. Handling outside of a fume hood can lead to significant inhalation exposure. |

| Flash Point | 28 °C (82.4 °F) | Classified as a flammable liquid. Vapors can form explosive mixtures with air, necessitating strict control of ignition sources.[2] |

| pH | 11.5 (100 g/L solution) | The lone pair of electrons on the nitrogen atom makes it a moderately strong base. This contributes to its corrosive nature. |

| Air & Moisture Sensitivity | Air sensitive, protect from moisture | Primary amines are susceptible to oxidation and reaction with atmospheric CO₂ to form carbamates.[3] Hygroscopicity is also a common issue.[4][5] |

GHS Hazard Classification and Safety Overview

Based on data from analogous compounds, 1-Cyclohexylcyclopropan-1-amine should be treated as a hazardous substance.[1][2]

-

Flammable Liquid: Vapors may form explosive mixtures with air. Keep away from heat, sparks, and open flames.[3]

-

Corrosive: Causes severe skin burns and eye damage.[2][6] The basicity of the amine can cause rapid tissue damage upon contact.

-

Harmful: Harmful if swallowed or in contact with skin.[2]

-

Health Hazards: May cause respiratory irritation.[1]

Due to these hazards, strict adherence to safety protocols is mandatory. Always handle this compound within a chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[6][7]

Chemical Stability and Degradation Pathways

The stability of 1-Cyclohexylcyclopropan-1-amine is compromised by its susceptibility to common atmospheric components and energy sources. The primary amine is the principal site of reactivity.

Key Factors Influencing Degradation

-

Atmospheric Oxygen: This is a primary concern. Primary amines can undergo auto-oxidation. This process is often catalyzed by trace metal impurities and can lead to a complex mixture of degradation products, compromising sample purity.[8] The compound is noted to be "air sensitive," making exclusion of oxygen paramount.

-

Moisture: Amines are often hygroscopic, readily absorbing water from the air.[4] While the C-N bond is generally stable to hydrolysis under neutral conditions, the presence of moisture can facilitate other reactions or degradation in acidic or basic environments.

-

Carbon Dioxide: The basic amine can react with atmospheric CO₂ to form the corresponding carbamate salt. This reaction is typically reversible upon heating but represents a slow loss of the free amine over time, altering the compound's effective concentration and physical state.[3]

-

Temperature: Elevated temperatures accelerate all degradation pathways.[9] While stable at recommended cool temperatures, thermal degradation can occur, especially in the presence of other reactants.[10] It is crucial to store the compound away from heat sources.

-

Light: Photodegradation is a potential risk for many organic compounds. While specific data is unavailable, storing the material in an amber or opaque container is a prudent and standard practice to prevent light-induced decomposition.[5]

Postulated Degradation Mechanisms

While specific degradation products for 1-Cyclohexylcyclopropan-1-amine have not been reported, we can postulate the most likely pathways based on established amine chemistry.[8][9][10]

Caption: Potential degradation pathways for 1-Cyclohexylcyclopropan-1-amine.

Recommended Storage and Handling Protocols

To preserve the chemical integrity of 1-Cyclohexylcyclopropan-1-amine, a multi-faceted approach to storage and handling is required. The primary goal is the rigorous exclusion of air, moisture, and light.

Optimal Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Long-Term: 2-8 °C (Refrigerated).Short-Term: Store in a cool place. | Reduces vapor pressure and slows the rate of all potential degradation reactions. Avoids the risk of freeze-thaw cycles which can introduce moisture.[4] |

| Atmosphere | Inert gas (Argon or Nitrogen).[3][5] | Absolutely critical. Displaces reactive oxygen and moisture, preventing oxidative degradation and hydrolysis. |

| Container | Amber glass vial or bottle with a PTFE-lined cap. | Amber glass protects from light.[5] PTFE liners provide an excellent chemical barrier and seal. The container must be sealed tightly and kept upright.[2] |

| Location | A dry, well-ventilated, dedicated cabinet for flammable and corrosive liquids.[4] Away from incompatible materials. | Ensures safety and prevents accidental contact with strong oxidizing agents, acids, or CO₂ sources which are incompatible.[3] |

Protocol for Long-Term Storage

This protocol is designed for storing the main stock of the compound to maximize its shelf-life.

-

Procurement: Upon receipt, inspect the container seal for integrity.

-

Inerting: If the compound is not already packaged under inert gas, it must be transferred. Perform this step in a glove box or using a Schlenk line.

-

Container Preparation: Use a clean, dry amber glass vial appropriately sized for the amount of material.

-

Transfer: Transfer the desired amount of the amine into the vial.

-

Atmosphere Exchange: Seal the vial with a PTFE-lined cap. If using a Schlenk line, evacuate and backfill the headspace with dry argon or nitrogen at least three times.

-

Sealing: Tighten the cap securely. For extra protection, wrap the cap-vial interface with Parafilm.

-

Labeling: Clearly label the vial with the compound name, date, storage conditions (e.g., "Store at 2-8°C under Argon"), and all relevant GHS hazard pictograms.

-

Storage: Place the sealed vial inside a secondary container and store it in a designated refrigerator (2-8 °C).

Protocol for Handling and Aliquoting

This protocol minimizes the exposure of the main stock to the atmosphere when a smaller quantity is needed for an experiment.

-

Preparation: Allow the sealed container to warm to room temperature before opening. This is a critical step to prevent condensation of atmospheric moisture onto the cold compound.

-

Inert Environment: Perform all transfers under a positive pressure of inert gas (glove box or fume hood with a nitrogen/argon line).

-

Dispensing: Use a clean, dry syringe or pipette to withdraw the desired volume.

-

Re-sealing: Immediately after dispensing, flush the headspace of the main stock container with inert gas before tightly resealing it.

-

Storage: Return the main stock container to the proper refrigerated storage conditions.

Experimental Design for Stability Assessment

For critical applications, such as in drug development or cGMP synthesis, verifying the stability of a specific batch is necessary. This involves subjecting the compound to stress conditions and monitoring for degradation.

Rationale and Workflow

A forced degradation study is an accelerated method to identify likely degradation pathways and develop stability-indicating analytical methods.

Caption: A logical workflow for conducting a forced degradation study.

Protocol: Forced Degradation Study

-

Reference Standard: Characterize a fresh, high-purity lot of the amine using NMR, HPLC, and MS to serve as the t=0 reference.

-

Sample Preparation: Prepare multiple aliquots of the amine (e.g., at 1 mg/mL in acetonitrile).

-

Application of Stress:

-

Acidic: Add an equal volume of 0.2 M HCl to an aliquot. Incubate at 60°C.

-

Basic: Add an equal volume of 0.2 M NaOH to an aliquot. Incubate at 60°C.

-

Oxidative: Add an equal volume of 6% H₂O₂ to an aliquot. Keep at room temperature.

-

Thermal: Incubate one aliquot at 80°C.

-

Control: Keep one aliquot at 2-8°C protected from light.

-

-

Time Points: Withdraw samples from each condition at specified time points (e.g., 2, 8, 24, 48 hours). Quench the reactions if necessary (e.g., neutralize acid/base samples).

-

Analysis: Analyze all samples, including the control and t=0 standard, by a suitable stability-indicating method. A reverse-phase HPLC method with UV and Mass Spec detection is often ideal.

-

Data Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation and identify the mass of any new peaks (potential degradants).

Conclusion

1-Cyclohexylcyclopropan-1-amine is a reactive and hazardous compound that demands meticulous care in its storage and handling. Its primary liabilities are sensitivity to atmospheric oxygen, moisture, and carbon dioxide. Adherence to the protocols outlined in this guide—specifically the rigorous use of an inert atmosphere, appropriate containers, and controlled temperatures—is essential to maintain its chemical integrity. By understanding the "why" behind these procedures, researchers can ensure the quality of their starting materials, leading to safer and more reliable scientific outcomes. For critical applications, a forced degradation study is strongly recommended to validate stability under specific laboratory conditions.

References

-

Title: 1-Cyclohexylpropan-1-amine | C9H19NSource: PubChemURL: [Link]

-

Title: Safety Data Sheet for a Corrosive Amine ProductSource: Chemtron Supply CorporationURL: [Link]

-

Title: What are the Health and Safety Guidelines for Using Amines?Source: Diplomata ComercialURL: [Link]

-

Title: Amine Storage Conditions: Essential Guidelines for SafetySource: Diplomata ComercialURL: [Link]

-

Title: How to store cyclic hydroxylamine CMH?Source: ResearchGateURL: [Link]

-

Title: 1-cyclohexylpropan-1-amine (C9H19N)Source: PubChemLiteURL: [Link]

-

Title: Chemical Properties of N-Cyclohexyl-1,3-propanediamine (CAS 3312-60-5)Source: CheméoURL: [Link]

-

Title: Experimental and theoretical investigations into the stability of cyclic aminalsSource: National Institutes of Health (PMC)URL: [Link]

-

Title: Toxicity, Hazards, and Safe Handling of Primary Aromatic AminesSource: ACS PublicationsURL: [Link]

-

Title: Thermal Degradation Pathways of Aqueous Diamine CO2 Capture SolventsSource: University of Kentucky UKnowledgeURL: [Link]

-

Title: Degradation of amine-based solvents in CO2 capture process by chemical absorptionSource: Heriot-Watt UniversityURL: [Link]

-

Title: Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents (PDF)Source: ResearchGateURL: [Link]

-

Title: Amine degradation in CO2 capture. I. A reviewSource: ResearchGateURL: [Link]

-

Title: Oxidative degradation of aqueous amine solutions of MEA, AMP, MDEA, Pz: A reviewSource: ResearchGateURL: [Link]

Sources

- 1. 1-Cyclohexylpropan-1-amine | C9H19N | CID 14743607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. files.dep.state.pa.us [files.dep.state.pa.us]

- 3. fishersci.com [fishersci.com]

- 4. diplomatacomercial.com [diplomatacomercial.com]

- 5. researchgate.net [researchgate.net]

- 6. fishersci.com [fishersci.com]

- 7. diplomatacomercial.com [diplomatacomercial.com]

- 8. researchgate.net [researchgate.net]

- 9. pure.hw.ac.uk [pure.hw.ac.uk]

- 10. uknowledge.uky.edu [uknowledge.uky.edu]

An In-depth Technical Guide to the Potential Biological Activity of 1-Cyclohexylcyclopropan-1-amine

Introduction

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds that offer unique three-dimensional arrangements and electronic properties is paramount. 1-Cyclohexylcyclopropan-1-amine emerges as a compound of significant interest, not due to a wealth of existing biological data, but because of the compelling potential suggested by its constituent chemical motifs. This molecule marries two structurally significant groups: a bulky, lipophilic cyclohexyl ring and a strained, reactive cyclopropylamine moiety. The cyclopropylamine group is a well-established pharmacophore, most notably recognized for its role in mechanism-based enzyme inhibition[1][2]. It is the cornerstone of drugs like the antidepressant tranylcypromine, a potent monoamine oxidase (MAO) inhibitor[3][4]. The cyclohexyl group is also a prevalent fragment in medicinal chemistry, often employed as a bioisostere for phenyl or tert-butyl groups to enhance binding affinity, modulate solubility, and improve metabolic stability[5][6].

This technical guide provides a predictive and investigative framework for researchers, scientists, and drug development professionals interested in 1-Cyclohexylcyclopropan-1-amine. In the absence of direct biological studies on this specific molecule, we will deconstruct its structural components to hypothesize its potential biological activities, with a primary focus on its promise as an enzyme inhibitor. We will delve into its potential mechanisms of action, propose therapeutic applications, and provide detailed experimental protocols to systematically investigate these hypotheses. This document is intended to serve as a roadmap for unlocking the therapeutic potential of this intriguing, yet unexplored, chemical entity.

Physicochemical Properties and Synthesis

A thorough understanding of a compound's physicochemical properties is fundamental to any investigation into its biological activity. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 1-Cyclohexylcyclopropan-1-amine. These values are calculated using established computational models and provide a baseline for experimental validation.

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Formula | C₉H₁₇N | Defines the elemental composition. |

| Molecular Weight | 139.24 g/mol | Influences diffusion and transport across membranes. |

| logP (Octanol/Water) | ~2.5 - 3.0 | Indicates lipophilicity and potential for membrane permeability. |

| pKa (Amine) | ~8.5 - 9.5 | Determines the ionization state at physiological pH, affecting solubility and receptor interaction. |

| Hydrogen Bond Donors | 1 | The primary amine group can participate in hydrogen bonding with target proteins. |

| Hydrogen Bond Acceptors | 1 | The nitrogen atom can act as a hydrogen bond acceptor. |

| Rotatable Bonds | 1 | The bond connecting the cyclohexyl and cyclopropyl rings allows for conformational flexibility. |

Proposed Synthetic Route

The synthesis of 1-substituted cyclopropylamines can be achieved through several established methods[7][8][9][10][11]. A plausible and scalable approach for 1-Cyclohexylcyclopropan-1-amine could involve a variation of the Kulinkovich reaction or a related cyclopropanation of a nitrile. The following is a proposed synthetic protocol.

Protocol 1: Synthesis of 1-Cyclohexylcyclopropan-1-amine

-

Step 1: Synthesis of Cyclohexyl Cyanide:

-

React cyclohexyl bromide with sodium cyanide in a polar aprotic solvent such as DMSO at an elevated temperature (e.g., 100-120 °C) for several hours.

-

Monitor the reaction by GC-MS or TLC.

-

Upon completion, perform an aqueous workup, extract the product with a suitable organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and purify by vacuum distillation.

-

-

Step 2: Cyclopropanation of Cyclohexyl Cyanide:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve cyclohexyl cyanide in anhydrous diethyl ether.

-

Cool the solution to -78 °C.

-

Slowly add a solution of ethylmagnesium bromide (Grignard reagent) in diethyl ether.

-

After stirring for a short period, add a solution of titanium(IV) isopropoxide in diethyl ether.

-

Allow the reaction mixture to warm slowly to room temperature and stir overnight.

-

Quench the reaction carefully with an aqueous solution of sodium hydroxide.

-

Filter the resulting mixture through a pad of Celite, and extract the filtrate with diethyl ether.

-

Dry the combined organic layers and concentrate under reduced pressure.

-

-

Step 3: Purification:

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 1-Cyclohexylcyclopropan-1-amine.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

-

Potential Biological Activities and Mechanisms of Action

The structural combination of a cyclohexyl ring and a cyclopropylamine moiety strongly suggests that 1-Cyclohexylcyclopropan-1-amine could function as a mechanism-based inhibitor of flavin-dependent oxidases.

Primary Hypothesis: Inhibition of Monoamine Oxidases (MAOs)

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes crucial for the degradation of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine[1][12]. The cyclopropylamine scaffold is a classic feature of irreversible MAO inhibitors[3][4][13].

Proposed Mechanism of Action:

The inhibitory action of cyclopropylamines on MAOs is a well-characterized example of mechanism-based inhibition, often referred to as "suicide inhibition". The enzyme mistakes the inhibitor for its natural substrate and initiates its catalytic cycle. This process, however, leads to the formation of a reactive intermediate that covalently binds to the enzyme's flavin adenine dinucleotide (FAD) cofactor, thereby irreversibly inactivating the enzyme.

The proposed mechanism for 1-Cyclohexylcyclopropan-1-amine is as follows:

-

Initial Binding: The compound binds to the active site of MAO. The bulky cyclohexyl group likely plays a significant role in determining the affinity and selectivity for the MAO-A or MAO-B isoform by interacting with hydrophobic pockets in the active site.

-

Oxidation: The flavin cofactor of MAO oxidizes the amine group of the cyclopropylamine, likely through a single-electron transfer (SET) mechanism, generating a radical cation.

-

Ring Opening and Covalent Adduction: The highly strained cyclopropyl ring of the radical intermediate undergoes homolytic cleavage. This ring-opened radical then forms a stable covalent bond with the N5 or C4a position of the FAD cofactor.

-

Irreversible Inactivation: The formation of this covalent adduct permanently blocks the enzyme's catalytic activity.

Secondary Hypothesis: Inhibition of Lysine-Specific Demethylase 1 (LSD1)

LSD1 (also known as KDM1A) is another flavin-dependent oxidase that plays a critical role in epigenetic regulation by demethylating histone H3 on lysines 4 and 9[1]. Dysregulation of LSD1 is implicated in various cancers, making it an attractive therapeutic target. Notably, tranylcypromine and other cyclopropylamine derivatives are known inhibitors of LSD1[1][14].

The mechanism of LSD1 inhibition by cyclopropylamines is believed to be analogous to that of MAO inhibition, involving the formation of a covalent adduct with the FAD cofactor within the LSD1 active site[1]. The cyclohexyl group in 1-Cyclohexylcyclopropan-1-amine could potentially enhance potency and selectivity for LSD1 over MAOs by interacting with specific residues in the LSD1 substrate-binding pocket.

Potential Therapeutic Applications

Based on the hypothesized mechanisms of action, 1-Cyclohexylcyclopropan-1-amine could have therapeutic potential in several disease areas.

-

Neurological Disorders: As a potential MAO inhibitor, this compound could be investigated for the treatment of depression, anxiety disorders, and Parkinson's disease. Inhibition of MAO-B, in particular, is a validated strategy for slowing the progression of Parkinson's disease by preventing the breakdown of dopamine in the brain[12][13].

-

Oncology: The potential for LSD1 inhibition makes 1-Cyclohexylcyclopropan-1-amine a candidate for cancer therapy. LSD1 is overexpressed in numerous cancers, including acute myeloid leukemia, prostate cancer, and breast cancer. Inhibition of LSD1 can lead to the re-expression of tumor suppressor genes and induce differentiation or apoptosis in cancer cells[14].

-

Other Potential Applications: The cyclopropylamine moiety is also found in various other bioactive molecules, including antiviral agents and antibiotics[2][15]. While less probable than MAO/LSD1 inhibition, broader screening should not be ruled out.

Experimental Protocols for Biological Evaluation

To systematically test the hypotheses outlined above, a tiered approach to biological evaluation is recommended.

Protocol 2: In Vitro Enzyme Inhibition Assays

This protocol describes a fluorescence-based assay to determine the half-maximal inhibitory concentration (IC₅₀) of 1-Cyclohexylcyclopropan-1-amine against human recombinant MAO-A, MAO-B, and LSD1.

-

Materials:

-

Human recombinant MAO-A, MAO-B, and LSD1 enzymes.

-

A suitable fluorogenic substrate for each enzyme (e.g., Amplex Red for MAOs, a di-methylated histone H3 peptide for LSD1).

-

Horseradish peroxidase (HRP) for coupled assays.

-

1-Cyclohexylcyclopropan-1-amine (test compound).

-

Known inhibitors for positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B, tranylcypromine for LSD1).

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4).

-

96-well black microplates.

-

Fluorescence plate reader.

-

-

Procedure:

-

Prepare a serial dilution of the test compound and control inhibitors in assay buffer.

-

In the wells of the microplate, add the assay buffer, the enzyme, and the test compound/control at various concentrations.

-

Pre-incubate the enzyme with the compound for a defined period (e.g., 30 minutes) at 37 °C to allow for time-dependent inhibition.

-

Initiate the reaction by adding the fluorogenic substrate (and HRP for the MAO assay).

-

Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths.

-

Calculate the initial rate of reaction for each concentration.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

-

-

Self-Validation and Causality:

-

The inclusion of known inhibitors validates the assay's performance.

-